Cas no 303987-53-3 (7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one)

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one structure
303987-53-3 structure
Product name:7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS No:303987-53-3
MF:C12H10ClNOS
Molecular Weight:251.731900691986
MDL:MFCD01569063
CID:5025007

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 化学的及び物理的性質

名前と識別子

    • 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
    • 7-chloro-5-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
    • 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
    • MDL: MFCD01569063
    • インチ: 1S/C12H10ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h1,3-4,8H,5-7H2
    • InChIKey: BANAMJRTURPIHF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(CC#C)C(CCS2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 324
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 45.6

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB296441-100mg
7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; .
303987-53-3
100mg
€283.50 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661597-1mg
7-Chloro-5-(prop-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
303987-53-3 98%
1mg
¥428.00 2024-08-02
Ambeed
A887141-1g
7-Chloro-5-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
303987-53-3 90%
1g
$350.0 2024-04-20
abcr
AB296441-100 mg
7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one; .
303987-53-3
100mg
€221.50 2023-06-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661597-2mg
7-Chloro-5-(prop-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
303987-53-3 98%
2mg
¥578.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661597-5mg
7-Chloro-5-(prop-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
303987-53-3 98%
5mg
¥661.00 2024-08-02

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 関連文献

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneに関する追加情報

Professional Introduction to 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS No. 303987-53-3)

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 303987-53-3, belongs to the benzothiazepine class of molecules, which are known for their diverse pharmacological properties. The presence of a chloro substituent at the 7-position and an allylpropynyl group at the 5-position introduces specific electronic and steric characteristics that influence its reactivity and interaction with biological targets.

The benzothiazepine scaffold is a privileged structure in medicinal chemistry, often employed in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The specific modification of 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one enhances its potential as a lead compound for further optimization. Recent studies have highlighted the importance of benzothiazepine derivatives in modulating enzyme activity and receptor binding, making this compound a promising candidate for therapeutic intervention.

In the context of modern drug discovery, the synthesis and characterization of novel heterocyclic compounds like 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one are critical for identifying new pharmacophores. The chloro substituent at the 7-position can serve as a handle for further functionalization, allowing chemists to explore various derivatives with tailored properties. Additionally, the allylpropynyl group introduces a reactive site that can participate in cross-coupling reactions, enabling the construction of more complex molecular architectures.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify potential hits. In this regard, 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been evaluated using molecular docking simulations to assess its binding affinity to various protein targets. Preliminary results suggest that this compound exhibits promising interactions with enzymes involved in inflammation and cell proliferation, which are key pathways in several diseases.

The synthesis of 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the benzothiazepine core and subsequent functional group transformations to introduce the chloro and allylpropynyl substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring the correct placement of these functional groups.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be employed to determine the three-dimensional structure of the molecule, which is crucial for understanding its biological activity.

The biological evaluation of 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves in vitro assays to assess its interaction with target proteins and enzymes. Initial studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory responses. Further research is ongoing to explore its potential as an anti-inflammatory agent or in other therapeutic contexts.

One of the most exciting aspects of this research is the potential for structure-based drug design. By understanding how 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one interacts with its biological targets at the molecular level, chemists can make informed modifications to enhance its potency and selectivity. This approach leverages cutting-edge technologies such as fragment-based drug design and machine learning algorithms to accelerate the discovery process.

The impact of such research extends beyond academic curiosity; it has significant implications for drug development pipelines. Companies and academic institutions are increasingly investing in innovative technologies and methodologies to discover new therapeutic agents. Compounds like 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one represent a valuable addition to these efforts due to their unique chemical properties and potential biological activities.

In conclusion, 7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS No. 303987-53-3) is a promising heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive candidate for further exploration. As research in this area continues to advance, compounds like this one are likely to play a crucial role in developing novel therapeutics for various diseases.

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Amadis Chemical Company Limited
(CAS:303987-53-3)7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
A1152595
Purity:99%
はかる:1g
Price ($):315.0